molecular formula C3H9NO4S B1301906 (3-Hydroxypropyl)sulfamic acid CAS No. 98026-28-9

(3-Hydroxypropyl)sulfamic acid

Cat. No. B1301906
CAS RN: 98026-28-9
M. Wt: 155.18 g/mol
InChI Key: MDYZYBNXGNBMGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfamic acid derivatives is described in the papers. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester is used as a catalyst for condensation reactions, which suggests that sulfamic acid derivatives can be involved in catalysis . Additionally, the enzymatic and chemical synthesis of 3-sulfinopropionic acid, an analog of succinic acid, is reported, indicating that both biological and chemical methods can be employed to synthesize sulfamic acid analogs . These methods could potentially be adapted for the synthesis of (3-Hydroxypropyl)sulfamic acid.

Molecular Structure Analysis

The molecular structure of (3-Hydroxypropyl)sulfamic acid can be inferred from the structures of related compounds. For example, the biosynthesis of poly(3-hydroxybutyrate-co-3-mercaptobutyrate) involves sulfur in the backbone, which is structurally similar to the sulfur-containing group in (3-Hydroxypropyl)sulfamic acid . This suggests that (3-Hydroxypropyl)sulfamic acid could potentially be incorporated into larger molecules or polymers.

Chemical Reactions Analysis

The chemical reactivity of sulfamic acid derivatives is highlighted in the synthesis of 3-alkoxy and 3-sulfamido indanones, where Brønsted acid-catalyzed reactions are used . This indicates that (3-Hydroxypropyl)sulfamic acid could also participate in similar Brønsted acid-catalyzed reactions due to the presence of the sulfamic acid moiety. Furthermore, the synthesis of aminomethyl dioxanes from N-[3-(2-chloroethoxy)-2-hydroxypropyl]sulfamates involves cyclization and alcoholysis of sulfamic acids, which could be relevant to the reactivity of (3-Hydroxypropyl)sulfamic acid .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (3-Hydroxypropyl)sulfamic acid are not directly reported, the properties of similar compounds can provide some insights. For example, the physicochemical properties of 3-sulfinopropionic acid are described, which may share similarities with (3-Hydroxypropyl)sulfamic acid due to the presence of the sulfonic acid group . The solubility, melting point, and reactivity of (3-Hydroxypropyl)sulfamic acid could be inferred from these related compounds.

Safety And Hazards

Sulfamic acid, a related compound, is known to cause skin irritation and serious eye irritation. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

3-hydroxypropylsulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO4S/c5-3-1-2-4-9(6,7)8/h4-5H,1-3H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYZYBNXGNBMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNS(=O)(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369768
Record name (3-hydroxypropyl)sulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxypropyl)sulfamic acid

CAS RN

98026-28-9
Record name (3-hydroxypropyl)sulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Yi, J Dratter, C Wang, JA Tunge, H Desaire - Analytical and bioanalytical …, 2006 - Springer
… , D-glucose 6-sulfate potassium salt, chondroitin disaccharide Δdi-6S sodium salt, N-acetylglucosamine 6-sulfate sodium salt, N-cyclohexylsulfamic acid, 3-hydroxypropyl-sulfamic acid …
Number of citations: 74 link.springer.com

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